molecular formula C9H12N2O B11916857 N-(pyridin-2-ylmethyl)oxetan-3-amine

N-(pyridin-2-ylmethyl)oxetan-3-amine

Cat. No.: B11916857
M. Wt: 164.20 g/mol
InChI Key: PPOBKBNRBVBBNZ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)oxetan-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring attached to an oxetane ring via a methylene bridge, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)oxetan-3-amine typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine or oxetane rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)oxetan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)oxetan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)oxetan-3-amine

InChI

InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2

InChI Key

PPOBKBNRBVBBNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=CC=CC=N2

Origin of Product

United States

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